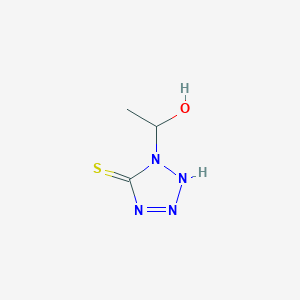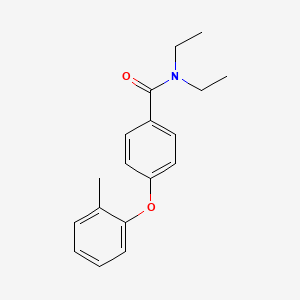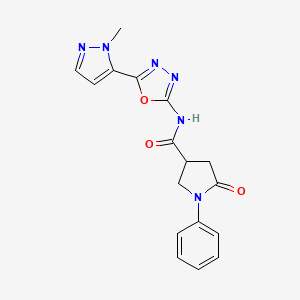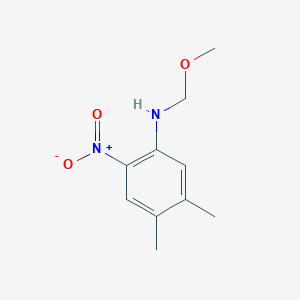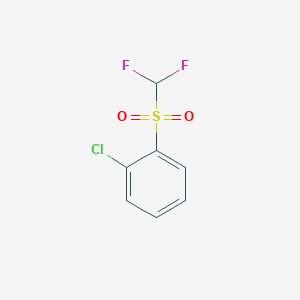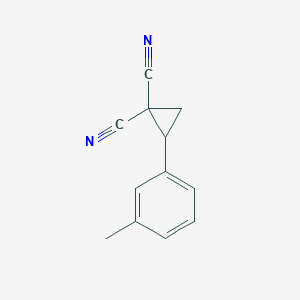
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 3-methylphenyl group and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 3-methylstyrene with diethyl malonate, followed by the introduction of cyano groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-methylphenyl)cyclopropane-1,1-dicarboxylic acid.
Reduction: 2-(3-methylphenyl)cyclopropane-1,1-diamine.
Substitution: 2-(3-nitrophenyl)cyclopropane-1,1-dicarbonitrile or 2-(3-bromophenyl)cyclopropane-1,1-dicarbonitrile.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition have been proposed based on preliminary studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
Uniqueness
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is unique due to the position of the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
Clave InChI |
KTXADGROOVJEPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2CC2(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



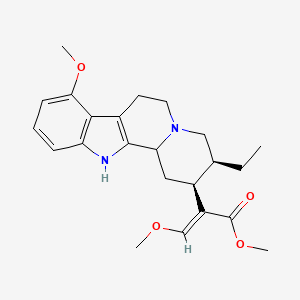
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
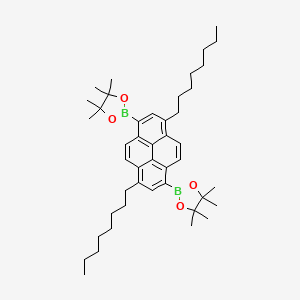

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)

